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Abstract
Suxamethonium (succinylcholine) is a widely utilized neuromuscular blocking agent prized for

its rapid onset and short duration of action, making it ideal for procedures like rapid sequence

intubation.[1] However, a significant fraction of the population exhibits sensitivity to the drug,

leading to prolonged neuromuscular blockade and, consequently, extended apnea.[2] This

sensitivity is primarily rooted in the genetic variability of the BCHE gene, which encodes the

butyrylcholinesterase (BChE) enzyme responsible for suxamethonium's rapid hydrolysis.[3][4]

This guide provides an in-depth examination of the genetic underpinnings of BChE deficiency,

detailing the key allelic variants, their biochemical consequences, diagnostic methodologies,

and their prevalence across different populations.

Introduction: Suxamethonium and
Butyrylcholinesterase
Suxamethonium is a depolarizing neuromuscular blocker that functions as an agonist at the

nicotinic acetylcholine receptor on the motor endplate.[5] Its structure, resembling two joined

acetylcholine molecules, allows it to bind to and activate these receptors, causing initial muscle

fasciculation followed by paralysis.[5] In most individuals (approximately 96%), suxamethonium

is rapidly metabolized in the plasma by the enzyme butyrylcholinesterase (BChE), also known
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as pseudocholinesterase.[3][6] This rapid breakdown confines the drug's action to a few

minutes.[7]

However, individuals with deficient or atypical BChE activity cannot hydrolyze suxamethonium

efficiently, leading to a prolonged duration of action that can extend from minutes to several

hours.[2][8] This pharmacogenetic condition, known as suxamethonium sensitivity or BChE

deficiency, is a classic example of the critical role genetics plays in drug response.[3] While

acquired conditions like liver disease, pregnancy, or malnutrition can reduce BChE activity, the

most profound and clinically significant deficiencies are hereditary, stemming from mutations in

the BCHE gene.[3][9]

The BCHE Gene and its Variants
The human BCHE gene is located on chromosome 3q26.1 and is the blueprint for the BChE

enzyme.[2][3] Over 75 genetic variants of the BCHE gene have been identified, many of which

result in an enzyme with reduced or no catalytic activity.[4][10] These variants are inherited in

an autosomal recessive manner.[2][3] Individuals who are heterozygous for a deficient allele

may show moderately reduced enzyme activity, while homozygotes or compound

heterozygotes (carrying two different deficient alleles) typically experience severe, clinically

significant sensitivity to suxamethonium.[6][11]

The most clinically relevant and well-characterized BCHE variants are:

Usual (U) Variant: The wild-type allele, conferring normal enzyme activity and

suxamethonium metabolism.

Atypical (A) Variant (rs1799807): The most common cause of suxamethonium sensitivity.

This variant arises from a single nucleotide polymorphism (D70G) that dramatically reduces

the enzyme's affinity for choline ester substrates.[7] It is associated with a 60-70% decrease

in enzyme activity.[4]

Kalow (K) Variant (rs1803274): This variant (A539T) is associated with a 33% reduction in

the concentration of BChE in the plasma, leading to moderately lower overall enzyme

activity.[7]

Fluoride-Resistant (F) Variants (F1 - rs28933389, F2 - rs28933390): These variants produce

an enzyme that is resistant to inhibition by fluoride ions, a key characteristic used in its
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biochemical identification.[4][12]

Silent (S) Variants (e.g., S1 - rs398124632): These are null alleles, often resulting from

frameshift or nonsense mutations, that lead to the production of a non-functional enzyme or

no enzyme at all.[4][13] Individuals homozygous for a silent variant have undetectable BChE

activity.[2]

Genotype-Phenotype Correlation
The clinical response to suxamethonium is directly correlated with the BCHE genotype. The

combination of alleles determines the total BChE enzyme activity, which in turn dictates the rate

of drug metabolism and the duration of neuromuscular blockade.

Table 1: BCHE Genotype, Phenotype, and Clinical
Response to Suxamethonium
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Genotype
Phenotype
Category

Relative
BChE
Activity (%)

Dibucaine
Number

Fluoride
Number

Expected
Duration of
Apnea

UU Normal 100% 75 - 85 55 - 65
5 - 10

minutes

UK
Mild

Deficiency
~80% 70 - 80 ~50

Slightly

prolonged

UA
Moderate

Deficiency
~60% 50 - 65 40 - 50

20 - 30

minutes

KK
Mild

Deficiency
~66% 75 - 85 55 - 65

Slightly

prolonged

AK
Moderate

Deficiency
~50% 50 - 65 40 - 50

Moderately

prolonged

AA
Severe

Deficiency
~33% 20 - 30 20 - 25 1 - 3 hours

AS
Severe

Deficiency
~33% 20 - 30 20 - 25 > 3 hours

FS
Severe

Deficiency
~25% ~40 ~30 > 3 hours

SS
Severe

Deficiency
0% 0 0

4 - 8 hours or

more

Note: Values are approximate and can vary. Dibucaine and Fluoride numbers represent the

percentage of enzyme activity inhibited by these substances.

Table 2: Allele Frequencies of Key BCHE Variants in a
U.S. Cohort
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Variant Allele Name rsID
Minor Allele
Frequency (%)

Atypical A rs1799807 1.60%

Kalow K rs1803274 19.93%

Fluoride-1 F1 rs28933389 0.08%

Fluoride-2 F2 rs28933390 0.47%

Silent-1 S1 rs398124632 0.04%

Data sourced from a large, multi-ethnic U.S. cohort study.[1][4]

Experimental Protocols for Diagnosis
The diagnosis of suxamethonium sensitivity involves a combination of biochemical assays and

molecular genetic testing.

Biochemical Phenotyping
Biochemical tests measure the total BChE enzyme activity in a plasma sample and determine

the phenotype by assessing the enzyme's response to specific inhibitors.[14]

Principle: The "Dibucaine Number" and "Fluoride Number" are percentage inhibition values.

Dibucaine, a local anesthetic, strongly inhibits the usual (U) enzyme but has little effect on the

atypical (A) variant.[6] Similarly, sodium fluoride is used as a differential inhibitor. These

numbers, along with the total enzyme activity, allow for the inference of the most likely

genotype.[14]

Detailed Methodology: Dibucaine Number Test

Sample Collection: Collect a blood sample in an EDTA tube. Centrifuge to separate plasma.

[14]

Assay Preparation: Prepare a reaction mixture containing a suitable substrate for BChE,

such as butyrylthiocholine.
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Baseline Activity Measurement: Measure the rate of substrate hydrolysis

spectrophotometrically in the absence of any inhibitor. This provides the total BChE activity.

Inhibition Assay: Incubate a separate aliquot of the plasma with a standardized concentration

of dibucaine (e.g., 10⁻⁵ M) for a set period.

Inhibited Activity Measurement: After incubation, add the substrate and measure the rate of

hydrolysis.

Calculation: The Dibucaine Number (DN) is calculated as: DN = [1 - (Rate with Dibucaine /

Rate without Dibucaine)] x 100

Interpretation: A normal DN is typically around 80, indicating 80% inhibition. A DN around 20

is characteristic of the homozygous atypical (AA) phenotype. Heterozygotes (UA) have

intermediate values.[6]

Molecular Genetic Testing
Directly sequencing the BCHE gene or using targeted genotyping assays provides a definitive

diagnosis by identifying the specific causative mutations.[4][15]

Principle: DNA is extracted from the patient's blood and the BCHE gene is analyzed for known

pathogenic variants. This method is more accurate than biochemical testing and can identify

specific alleles, which is crucial for family studies and genetic counseling.[2][4]

Detailed Methodology: PCR and Sanger Sequencing Workflow

DNA Extraction: Extract genomic DNA from a whole blood sample using a standard

commercial kit.

Primer Design: Design PCR primers to amplify the coding exons and flanking intronic

regions of the BCHE gene.

PCR Amplification: Perform PCR for each exon to generate sufficient DNA for sequencing.

PCR Product Purification: Purify the amplified PCR products to remove primers and dNTPs.
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Sanger Sequencing: Sequence the purified PCR products using a capillary sequencing

platform.

Sequence Analysis: Align the resulting DNA sequences with the BCHE reference sequence

from a public database (e.g., GenBank) to identify any nucleotide variations.

Variant Interpretation: Compare identified variants against databases of known pathogenic

mutations (e.g., OMIM, ClinVar) to determine their clinical significance.

Visualizations
Diagram 1: Suxamethonium Metabolic Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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